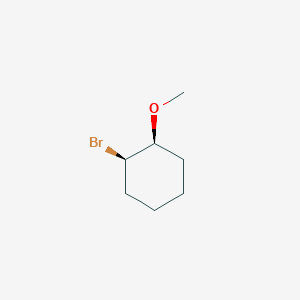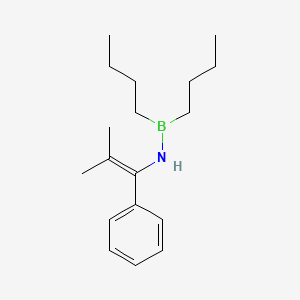
4-((Tetrahydrofuran-2-yl)methylene)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tetrahydrofuran-2-yl)methylene)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a tetrahydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methylene)azepane typically involves the reaction of azepane with tetrahydrofuran derivatives under specific conditions. One common method is the condensation reaction between azepane and tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
4-((Tetrahydrofuran-2-yl)methylene)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated azepane compounds.
科学的研究の応用
4-((Tetrahydrofuran-2-yl)methylene)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methylene)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- 4-(Tetrahydrofuran-2-ylmethoxy)benzamide
- 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine
Uniqueness
4-((Tetrahydrofuran-2-yl)methylene)azepane is unique due to its combination of a seven-membered azepane ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
(4E)-4-(oxolan-2-ylmethylidene)azepane |
InChI |
InChI=1S/C11H19NO/c1-3-10(5-7-12-6-1)9-11-4-2-8-13-11/h9,11-12H,1-8H2/b10-9+ |
InChIキー |
HZFNTXQGMUNJHQ-MDZDMXLPSA-N |
異性体SMILES |
C1CC(OC1)/C=C/2\CCCNCC2 |
正規SMILES |
C1CC(OC1)C=C2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
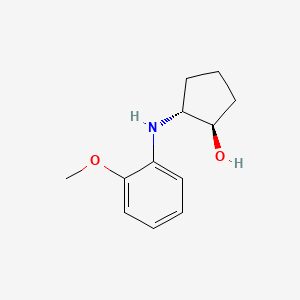


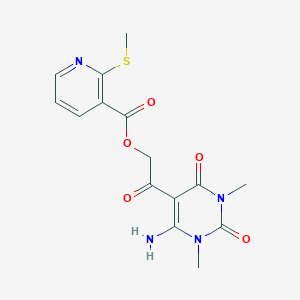
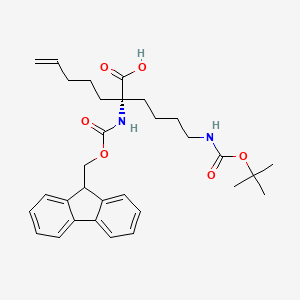
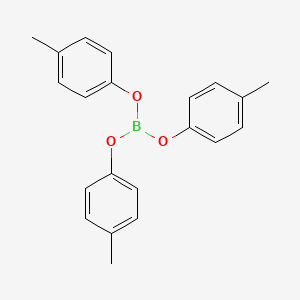
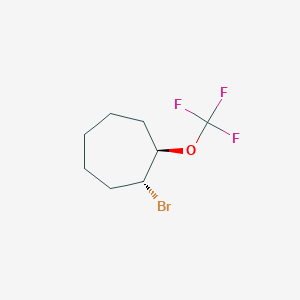
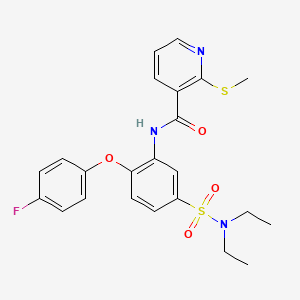
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
